Fagaronine Chloride

Leukemia differentiation therapy Erythroid differentiation K562 cell line

Researchers requiring a validated dual topoisomerase I/II and reverse transcriptase inhibitor for antileukemic mechanistic studies face limited supply of well-characterized, authenticated material. Fagaronine chloride (NSC-157995) directly addresses this gap as a structurally defined benzo[c]phenanthridinium alkaloid with quantitatively documented biological activity. • K562 CML erythroid differentiation: sublethal IC50 3 μM triggers 75% benzidine-positive cells, 13-15 pg hemoglobin/cell • Dual topo I/II inhibitor; blocks reverse transcriptase at 6-60 μg/mL via A:T base pair template primer interaction • Genotoxicity profile differentiated from nitidine analogs in Drosophila wing spot assay-essential comparator for mutagenicity SAR studies

Molecular Formula C21H20ClNO4
Molecular Weight 385.8 g/mol
CAS No. 52259-64-0
Cat. No. B1671859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFagaronine Chloride
CAS52259-64-0
SynonymsFagaronine chloride;  NSC 157995;  NSC-157995;  NSC157995.
Molecular FormulaC21H20ClNO4
Molecular Weight385.8 g/mol
Structural Identifiers
SMILESC[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)O)OC)OC)OC.[Cl-]
InChIInChI=1S/C21H19NO4.ClH/c1-22-11-13-8-19(25-3)20(26-4)9-15(13)14-6-5-12-7-17(23)18(24-2)10-16(12)21(14)22;/h5-11H,1-4H3;1H
InChIKeyVVEPUJCLNRDIEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fagaronine Chloride Procurement & Baseline Characterization


Fagaronine chloride (NSC-157995, CAS 52259-64-0) is a quaternary benzo[c]phenanthridinium alkaloid derived from *Fagara zanthoxyloides* and other Rutaceae species [1]. It is characterized as a dual inhibitor of DNA topoisomerases I/II and reverse transcriptase, with demonstrated antileukemic activity in murine models [2][3]. As a structural analog to nitidine chloride and coralyne, fagaronine chloride represents a key chemotype within the alkoxybenzophenanthridine class of anticancer natural products, with an established literature of synthetic analogs for structure-activity relationship (SAR) studies [4].

Benzo[c]phenanthridine alkaloid chemotype for SAR studies
Dual topoisomerase I/II and reverse transcriptase inhibition
Reported murine leukemia model activity

Fagaronine Chloride: Analog Interchangeability Risks


Within the benzo[c]phenanthridine class, even minor structural variations produce marked differences in target selectivity, potency, and toxicity profiles. Direct comparisons reveal that fagaronine chloride, nitidine chloride, and coralyne acetosulfate exhibit distinct inhibitory patterns against viral and cellular nucleic acid polymerases, with differing degrees of selectivity between reverse transcriptase and DNA polymerase [1]. Furthermore, genotoxicity assays in *Drosophila melanogaster* demonstrate that nitidine chloride analogs are non-mutagenic, whereas fagaronine chloride analogs yield ambiguous, weakly positive results, underscoring that the safety profile is not a class-wide property [2]. A tricyclic analog of fagaronine was completely devoid of cytotoxicity, confirming that the tetracyclic framework is essential for activity [3]. Substitution therefore carries a high risk of experimental failure, as the biological outcome cannot be reliably extrapolated from chemical similarity alone.

Nitidine & Coralyne

Enzyme inhibition profiles differ; reverse transcriptase vs. DNA polymerase selectivity may not transfer.

Nitidine Chloride Analogs

Non-mutagenic in Drosophila assay vs. ambiguous positive for fagaronine analog; genotoxicity is not class-wide.

Tricyclic Analogs

Complete loss of cytotoxicity; tetracyclic core essential for activity, limiting direct substitution.

Fagaronine Chloride Activity vs. Key Analogs


K562 Cell Erythroid Differentiation Induction

In K562 human chronic myelogenous leukemia cells, fagaronine chloride reduces the cell growth rate by 50% at an IC50 of 3 μM after 3 days, and this sublethal concentration is sufficient to induce optimal hemoglobin synthesis (75% benzidine-positive cells, 13–15 pg hemoglobin/cell) after 4 days of culture [1].

K562 Differentiation
Reported
IC50 3 μM (growth); 75% benzidine-positive cells, 13–15 pg Hb/cell at 4 d
Supports leukemia differentiation endpoint review
Sublethal induction without acute cytotoxicity
Leukemia differentiation therapy Erythroid differentiation K562 cell line Antileukemic alkaloid

Drosophila Wing Spot Genotoxicity

In a comparative Drosophila melanogaster wing spot test, the indenoisoquinoline analog of nitidine chloride showed no statistically significant increase in spot frequency, strongly suggesting it is non-mutagenic. In contrast, the fagaronine chloride analog yielded ambiguous results, with low mutagenicity detected in one of two experiments and in pooled results at 2 mM, but not at 5 mM or 10 mM [1].

Drosophila Genotoxicity
Head-to-head
Nitidine analog: non-mutagenic at all concentrations Fagaronine analog: weakly positive at 2 mM; negative at 5 mM, 10 mM
Genotoxicity profile not conserved across class
Model-specific response; verify for target indication
Genetic toxicology Mutagenicity screening Benzo[c]phenanthridine alkaloids Drosophila melanogaster

P388 Leukemia Antitumor Activity Comparison

Three tested indenoisoquinoline analogs of fagaronine chloride displayed significant activity against P388 lymphocytic leukemia, whereas the tested phenylisoquinolinium analog of nitidine chloride was cytotoxic but totally devoid of antitumor activity in the same model [1].

P388 Leukemia
Head-to-head
Fagaronine indenoisoquinolines: significant in vivo activity Nitidine phenylisoquinolinium: cytotoxic but inactive
In vivo activity not predicted by cytotoxicity alone
P388 lymphocytic leukemia model
P388 lymphocytic leukemia In vivo antitumor Indenoisoquinoline analogs Benzo[c]phenanthridine

In Vivo Toxicity vs. Nitidine Chloride

Comparative toxicity assessments indicate that the closely related alkaloid fagaronine is less toxic than nitidine [1].

In Vivo Toxicity
Source review
Fagaronine reported less toxic than nitidine (qualitative, no LD50)
Toxicity context requires species-specific validation
Data to verify; overview source
In vivo toxicity Benzo[c]phenanthridine alkaloids Antileukemic agents Nitidine chloride

RSII Virus Reverse Transcriptase Inhibition

Fagaronine chloride effectively inhibits the reverse transcriptase of RSII tumor virus at a concentration range of 6-60 μg/mL and rapidly blocks DNA polymerase synthesis by interacting with the template primer [1].

Reverse Transcriptase
Class-level
6–60 µg/mL inhibition range; template-primer interaction
Supports antiviral mechanism research
RSII tumor virus model; potency context differs among alkaloids
Reverse transcriptase inhibition Retrovirus Antiviral alkaloid RSII tumor virus

Tetracyclic Core Required for Cytotoxicity

A tricyclic analog (compound 24) of fagaronine chloride was synthesized and found to be devoid of cytotoxicity in the KB cancer cell culture system, whereas the tetracyclic parent and its indenoisoquinoline analogs retain significant activity [1].

Core Requirement
Head-to-head
Tetracyclic fagaronine/analogs: significant cytotoxicity Tricyclic analog 24: devoid of cytotoxicity
Tetracyclic core essential for cell-model activity
KB cancer cell line assay
Structure-activity relationship Cytotoxicity KB cell line Benzo[c]phenanthridine

Fagaronine Chloride Application Scenarios


K562 Cell Differentiation Research

Fagaronine chloride is uniquely suited for studies investigating the induction of erythroid differentiation in chronic myelogenous leukemia models. As established in Section 3, a sublethal IC50 of 3 μM in K562 cells triggers robust hemoglobin synthesis (75% benzidine-positive cells, 13–15 pg hemoglobin/cell) without causing acute cell death [1]. Researchers focused on differentiation therapy or the molecular mechanisms of hemoglobin switching will find fagaronine chloride to be a potent and well-characterized chemical probe.

Benzo[c]phenanthridine Genotoxicity Profiling

For toxicology groups evaluating the genetic safety of anticancer natural products, fagaronine chloride serves as a critical comparator. The direct head-to-head Drosophila wing spot test data (Section 3) demonstrates that nitidine chloride analogs are non-mutagenic, while fagaronine chloride analogs exhibit ambiguous, weakly positive genotoxicity [1]. This differential profile makes fagaronine chloride essential for studies aimed at dissecting the structural determinants of mutagenicity within this alkaloid class.

P388 Leukemia In Vivo Efficacy Studies

Fagaronine chloride-derived indenoisoquinoline analogs have demonstrated significant in vivo activity against P388 lymphocytic leukemia, whereas structurally related nitidine analogs were completely inactive in the same model (Section 3) [1]. Investigators pursuing in vivo antileukemic efficacy should prioritize fagaronine chloride as the lead scaffold, as the data suggest this chemotype is more likely to translate in vitro cytotoxicity into meaningful in vivo tumor growth inhibition.

Topoisomerase I/II & DNA Polymerase Mechanistic Studies

Fagaronine chloride is a validated dual inhibitor of topoisomerases I and II, and it potently blocks reverse transcriptase and DNA polymerase activities via interaction with A:T base pairs of template primers [1][2]. Its well-documented mechanism makes it a valuable positive control for enzymatic assays and a tool for probing nucleic acid processing pathways. The availability of a tricyclic negative control analog (compound 24) that is completely devoid of cytotoxicity further enables robust SAR studies [3].

Application
Selection Property
Validation Focus
Leukemia cell differentiation studies
Sublethal differentiation induction profile
Hemoglobin synthesis and cell-viability endpoints
Benzo[c]phenanthridine genotoxicity profiling
Differential mutagenicity among class members
Drosophila wing spot or comparable genotoxicity assays
In vivo leukemia model research
P388 model-response context (fagaronine chemotype)
Tumor growth inhibition and survival endpoints
Topoisomerase & polymerase mechanistic studies
Dual topo I/II and reverse transcriptase inhibition
Enzyme inhibition and template-primer interaction assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fagaronine Chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.